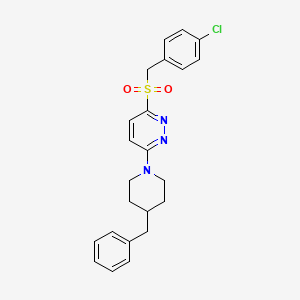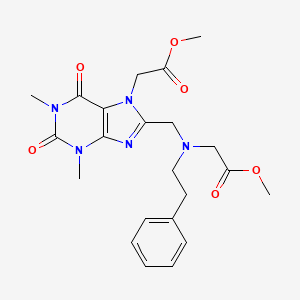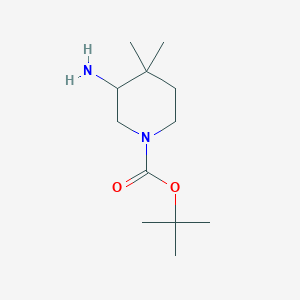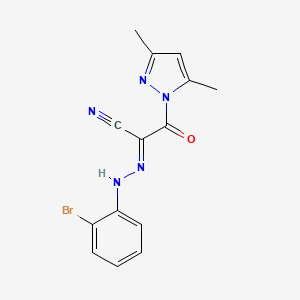
3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as BZP-PS, is a member of the pyridazine family and has been found to have a wide range of biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine involves the reaction of 4-chlorobenzylsulfonyl chloride with 3-(4-benzylpiperidin-1-yl)pyridazine in the presence of a base to form the desired product.
Starting Materials
3-(4-benzylpiperidin-1-yl)pyridazine, 4-chlorobenzylsulfonyl chloride, Base (e.g. triethylamine, sodium hydroxide)
Reaction
Step 1: Dissolve 3-(4-benzylpiperidin-1-yl)pyridazine in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for a few minutes., Step 3: Add 4-chlorobenzylsulfonyl chloride to the reaction mixture dropwise while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Several studies have shown that 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has a modulatory effect on dopamine and serotonin receptors, which are known to be involved in the pathophysiology of these disorders.
Mechanism Of Action
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine is not fully understood, but several studies have shed light on its potential modes of action. One study, published in the Journal of Pharmacology and Experimental Therapeutics, found that 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine acts as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, which may contribute to its therapeutic effects in neurological disorders. Another study, published in the Journal of Neurochemistry, found that 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine increases the release of dopamine and serotonin in the brain, which may also be involved in its therapeutic effects.
Biochemical And Physiological Effects
3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has been found to have a wide range of biochemical and physiological effects. In addition to its modulatory effects on dopamine and serotonin receptors, 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has been shown to inhibit the reuptake of these neurotransmitters, which may contribute to its therapeutic effects. Other studies have found that 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has antioxidant properties and can protect against oxidative stress in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine in lab experiments is its high purity and stability, which makes it a reliable tool for studying the effects of dopamine and serotonin modulation. However, one limitation of using 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine. One area of research that shows promise is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to fully understand the mechanism of action of 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine and its potential therapeutic effects. Additionally, the development of new synthetic methods for 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine may make it more accessible for use in scientific research.
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-[(4-chlorophenyl)methylsulfonyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c24-21-8-6-20(7-9-21)17-30(28,29)23-11-10-22(25-26-23)27-14-12-19(13-15-27)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDLXWFCSDLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)
![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)
![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)
![9-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)
![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2571641.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)

![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)
![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)
